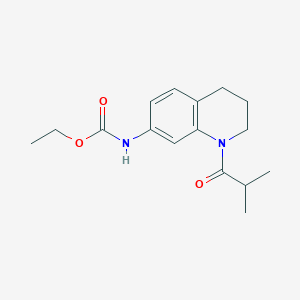
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and industrial research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, an isobutyryl group, and a carbamate ester. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
-
Formation of the Tetrahydroquinoline Core: : The synthesis begins with the formation of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
-
Introduction of the Isobutyryl Group: : The next step involves the acylation of the tetrahydroquinoline core with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the isobutyryl group at the nitrogen atom of the tetrahydroquinoline ring.
-
Formation of the Carbamate Ester: : Finally, the ethyl carbamate group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base. This step completes the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the carbonyl groups or to reduce the tetrahydroquinoline ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carbamate ester group. Reagents such as alkoxides or amines can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkoxides or amines in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications:
-
Medicinal Chemistry: : It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
-
Pharmacology: : The compound’s ability to interact with various biological targets makes it a candidate for drug development and pharmacological studies.
-
Industrial Research: : Its unique chemical structure allows for its use in the synthesis of other complex organic molecules, making it valuable in industrial organic synthesis.
Wirkmechanismus
The mechanism of action of Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating Alzheimer’s disease, where cholinergic deficits are a hallmark .
Vergleich Mit ähnlichen Verbindungen
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds share a common mechanism of action, this compound is unique due to its specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure.
Galantamine: A natural product-derived acetylcholinesterase inhibitor.
Eigenschaften
IUPAC Name |
ethyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)17-13-8-7-12-6-5-9-18(14(12)10-13)15(19)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZLBQLRNFBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
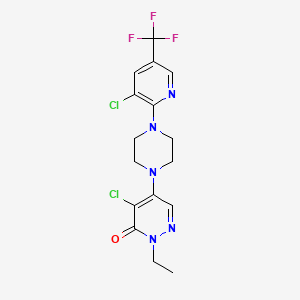
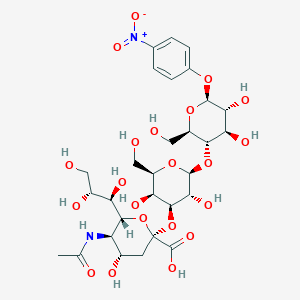
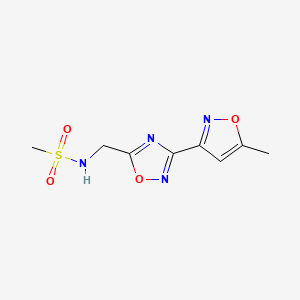
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2906561.png)
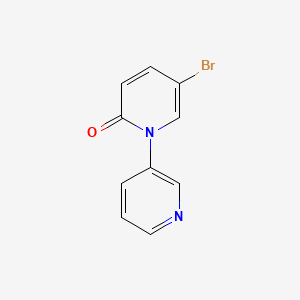
![N-[5-(2-Hydroxyethyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906565.png)
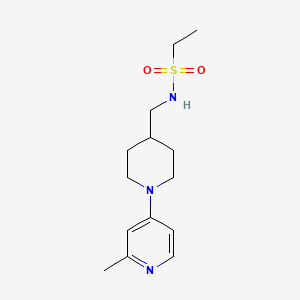
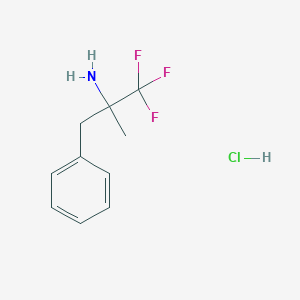
![N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906569.png)
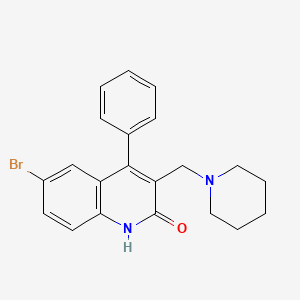

![(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/new.no-structure.jpg)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2906576.png)
![2-(benzylsulfanyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2906578.png)
